![molecular formula C8H9N3O2 B2853629 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol CAS No. 1508538-10-0](/img/structure/B2853629.png)
2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
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Overview
Description
The compound “2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol” contains several functional groups including a pyrrole ring, an oxadiazole ring, and a hydroxyl group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of these functional groups could give the compound certain chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring and an oxadiazole ring connected by a two-carbon chain bearing a hydroxyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups and the presence of any stereochemistry.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The oxadiazole ring might be susceptible to reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxyl group could enable hydrogen bonding, potentially affecting the compound’s solubility and boiling point . The aromatic rings could contribute to its stability and possibly its color .Scientific Research Applications
Antibacterial Activity
The pyrrole moiety is known for its antibacterial properties. Compounds containing the pyrrole unit have been synthesized and evaluated for their effectiveness against various bacterial strains. The presence of the 1,3,4-oxadiazol ring in conjunction with the pyrrole can enhance these properties, potentially leading to the development of new antibacterial agents that can be used to treat infections caused by resistant bacteria .
Antitubercular Properties
Tuberculosis remains a major global health challenge, and the search for new antitubercular agents is ongoing. The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests its potential application in the development of novel antitubercular therapies .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are critical in the metabolic pathways of bacteria, and their inhibition can lead to the development of new drugs to combat bacterial infections .
Molecular Docking Studies
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The compound has been utilized in molecular docking studies to understand its interaction with various enzymes, which is crucial for drug design and discovery .
Catalysis in Organic Synthesis
The pyrrole derivative has been explored as a catalyst in organic synthesis, particularly in Michael addition reactions. Its unique structure can facilitate the formation of carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules .
Antifungal and Antimicrobial Agents
Compounds with the pyrrole and oxadiazol moieties have been investigated for their antifungal and antimicrobial activities. They have shown potential against pathogens like Aspergillus niger, indicating their use in developing new treatments for fungal infections .
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further developed and optimized as a drug . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
properties
IUPAC Name |
2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-5-3-7-10-11-8(13-7)6-2-1-4-9-6/h1-2,4,9,12H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCBWKCEXZZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NN=C(O2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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